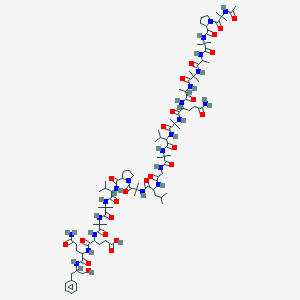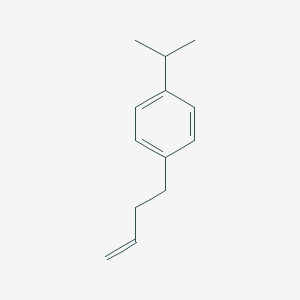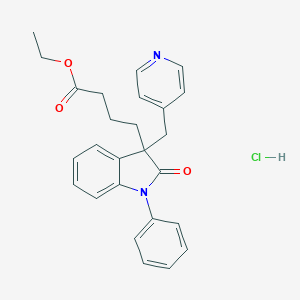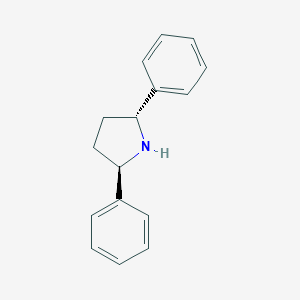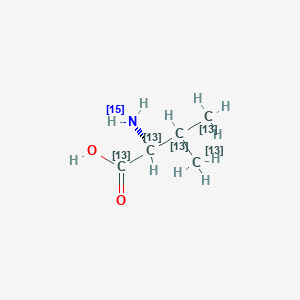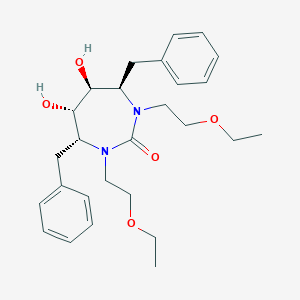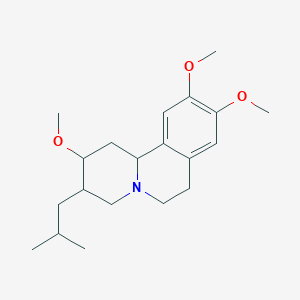
5-O-Methyldihydrotetrabenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-Methyldihydrotetrabenazine is a derivative of tetrabenazine, a compound known for its ability to inhibit the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to the depletion of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine from nerve terminals. This compound is primarily used in scientific research to study the distribution and function of VMAT2 in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methoxytetrabenazine involves several steps, starting from the precursor tetrabenazine. The key steps include:
Methylation: Tetrabenazine is subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure methoxytetrabenazine
Industrial Production Methods: Industrial production of methoxytetrabenazine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of tetrabenazine are methylated using industrial-grade methyl iodide and bases.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield
Analyse Des Réactions Chimiques
Types of Reactions: 5-O-Methyldihydrotetrabenazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of methoxytetrabenazine .
Applications De Recherche Scientifique
5-O-Methyldihydrotetrabenazine has several scientific research applications, including:
Neuroscience Research: It is used as a high-specific-activity ligand for studying the distribution and function of VMAT2 in the brain. .
Drug Development: this compound is used in the development of new drugs targeting VMAT2 for the treatment of hyperkinetic movement disorders
Neurodegenerative Disease Studies: It is used to assess monoamine neuronal losses in neurodegenerative diseases, providing insights into disease mechanisms and potential therapeutic targets
Mécanisme D'action
5-O-Methyldihydrotetrabenazine exerts its effects by inhibiting VMAT2, a proton-dependent antiporter responsible for loading monoamine neurotransmitters into synaptic vesicles. This inhibition leads to the depletion of neurotransmitters such as dopamine, serotonin, and norepinephrine from nerve terminals, thereby reducing their release into the synapse. This mechanism is particularly useful in the treatment of hyperkinetic movement disorders .
Comparaison Avec Des Composés Similaires
Tetrabenazine: A VMAT2 inhibitor used for the treatment of hyperkinetic movement disorders.
Valbenazine: A novel VMAT2 inhibitor approved for the treatment of tardive dyskinesia
5-O-Methyldihydrotetrabenazine’s unique properties and applications make it a valuable compound in scientific research, particularly in the fields of neuroscience and drug development.
Propriétés
Numéro CAS |
152404-97-2 |
|---|---|
Formule moléculaire |
C20H31NO3 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
2,9,10-trimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C20H31NO3/c1-13(2)8-15-12-21-7-6-14-9-19(23-4)20(24-5)10-16(14)17(21)11-18(15)22-3/h9-10,13,15,17-18H,6-8,11-12H2,1-5H3 |
Clé InChI |
GWNKOGCQUQKSHT-UHFFFAOYSA-N |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC)OC)OC |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC)OC)OC |
Synonymes |
(11C)TBZOMe 1,3,4,6,7,11b-hexahydro-2,9,10-trimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizine 5-O-methyldihydrotetrabenazine 5-O-methyldihydrotetrabenazine, (11)C-labeled 2-methoxy methoxytetrabenazine TBZOMe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


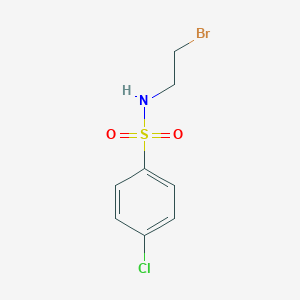



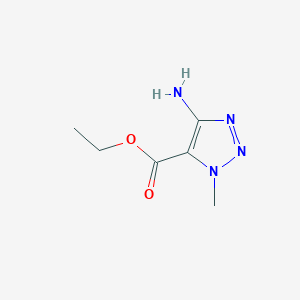
![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)

